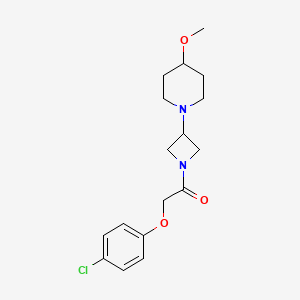![molecular formula C22H22N4O2 B2955044 benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170130-34-3](/img/structure/B2955044.png)
benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel substituted analog of benzofuran and benzimidazole . It has been synthesized and studied for its antimicrobial activity and cytotoxicity .
Synthesis Analysis
The synthesis of this compound involves the condensation of benzofuran and benzimidazole . A general, inexpensive, and versatile method for the synthesis of this compound involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and the formation of C–N bonds .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds with the benzofuran-2-yl and 1H-benzo[d]imidazol-2-yl moieties have been synthesized and evaluated for their antimicrobial potential. For instance, Shankar et al. (2018) synthesized a series of novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. These compounds were tested against various Gram-positive, Gram-negative bacterial strains, and fungal strains, showing significant antimicrobial and antifungal activities. The study also reported the cytotoxicity of these compounds against human cervical and Supt1 cancer cell lines, indicating their potential for further development as antimicrobial agents without significant toxicity (Shankar et al., 2018).
Anti-Mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. A range of structurally diverse benzo[d]thiazole-2-carboxamides was synthesized and evaluated for anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited potent anti-mycobacterial activity, highlighting the therapeutic potential of these chemotypes in tuberculosis treatment (Pancholia et al., 2016).
Anti-inflammatory Agents
Research on piperazine derivatives, including those related to benzofuran-2-yl and benzo[d]imidazol-2-yl groups, has also explored their anti-inflammatory properties. Patel et al. (2019) synthesized 1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole & 1-((4-phenylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivatives. These compounds exhibited significant anti-inflammatory activity in vivo, providing a basis for the development of new anti-inflammatory drugs (Patel et al., 2019).
Corrosion Inhibitors
In a different application, Yadav et al. (2016) studied benzimidazole derivatives, including those with piperazine-1-yl)methyl moieties, as corrosion inhibitors for N80 steel in hydrochloric acid. These compounds showed promising results as inhibitors, indicating their potential use in industrial applications to prevent corrosion (Yadav et al., 2016).
Wirkmechanismus
Target of action
For example, some benzofurans have antioxidant and antibacterial properties , and some benzimidazoles have been found to have antiviral, anti-inflammatory, and anticancer properties .
Mode of action
Benzofurans and benzimidazoles generally exert their effects by interacting with specific proteins or enzymes in the body, altering their function .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Benzofurans and benzimidazoles can affect a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among benzofurans and benzimidazoles, depending on factors like the compound’s specific structure and the route of administration .
Result of action
Benzofurans and benzimidazoles can have a variety of effects, such as inhibiting the growth of bacteria or cancer cells, depending on their specific structures and targets .
Action environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds. Without specific information on this compound, it’s difficult to say what these influences might be .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-24-18-8-4-3-7-17(18)23-21(24)15-25-10-12-26(13-11-25)22(27)20-14-16-6-2-5-9-19(16)28-20/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMHFLGMCUWFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2954961.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954964.png)

![1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2954967.png)

![1-[4-(Methylthio)phenyl]ethanamine](/img/structure/B2954969.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2954970.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2954978.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954982.png)